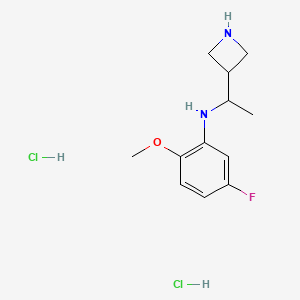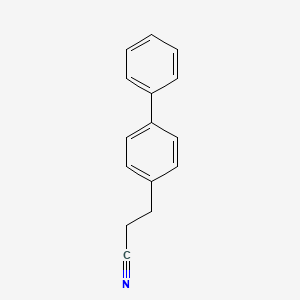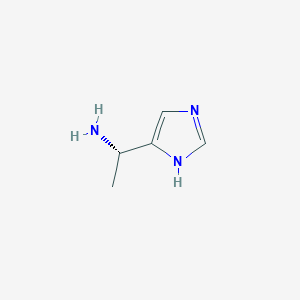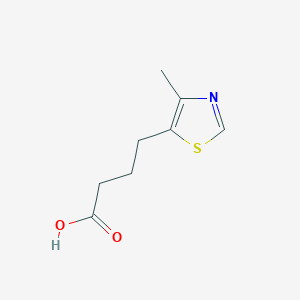
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered saturated heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activity and ability to interact with various molecular targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride involves its interaction with specific molecular targets. The azetidine ring and the 5-fluoro-2-methoxyaniline moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
Uniqueness
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is unique due to the presence of both the azetidine ring and the 5-fluoro-2-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H19Cl2FN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC名 |
N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-8(9-6-14-7-9)15-11-5-10(13)3-4-12(11)16-2;;/h3-5,8-9,14-15H,6-7H2,1-2H3;2*1H |
InChIキー |
OMBBTOSEDVBIJI-UHFFFAOYSA-N |
正規SMILES |
CC(C1CNC1)NC2=C(C=CC(=C2)F)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)



![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)

